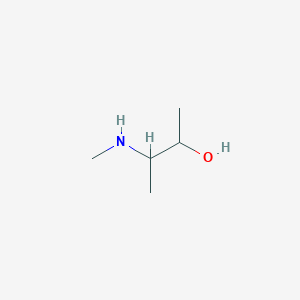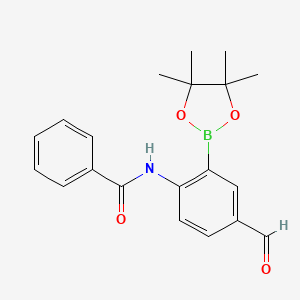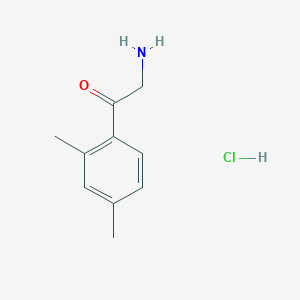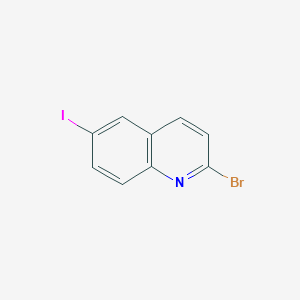
3-(Methylamino)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-2-butanol is an organic compound with the molecular formula C5H13NO It is a secondary amine and an alcohol, characterized by the presence of a methylamino group attached to the second carbon of a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2-butanol can be achieved through several methods. One common approach involves the reaction of 2-butanone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(Methylamino)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(Methylamino)-2-butanone or 3-(Methylamino)-2-butanoic acid.
Reduction: 3-(Methylamino)-2-butylamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Methylamino)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 3-(Methylamino)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.
類似化合物との比較
Similar Compounds
- 3-(Methylamino)-1-propanol
- 3-(Methylamino)-2-propanol
- 3-(Methylamino)-2-pentanol
Uniqueness
3-(Methylamino)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC名 |
3-(methylamino)butan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4(6-3)5(2)7/h4-7H,1-3H3 |
InChIキー |
ZRHCPNAOHVNUKM-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)
![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)







![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)

![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)

